2-(beta-D-Galactosidoxy)naphthol AS-LC

Description

Contextualizing Glycosides and Their Significance in Biological Systems

Glycosides are a vast and diverse class of molecules in which a sugar molecule, known as the glycone, is chemically bound to a non-sugar functional group, the aglycone, via a glycosidic bond. capes.gov.brnih.gov This structure imparts a wide range of chemical properties and biological functions. In living organisms, glycosides are involved in a myriad of crucial processes. nih.govnih.gov

Many plants, for instance, store chemicals as inactive glycosides, which can be activated by enzymatic hydrolysis to release a defensive compound when the plant is under attack. capes.gov.brnih.gov In the realm of medicine, certain glycosides have been harnessed for their therapeutic properties, such as cardiac glycosides used in treating heart conditions. nih.gov In animals and humans, potentially toxic substances are often conjugated to sugar molecules to form glycosides, which increases their water solubility and facilitates their excretion from the body. capes.gov.brpsu.edu

The sugar component of a glycoside can vary, leading to different classifications. For example, if the sugar is glucose, the molecule is a glucoside; if it is galactose, it is a galactoside. psu.edu The enzymes that cleave these glycosidic bonds are highly specific. For example, β-galactosidase specifically hydrolyzes the β-glycosidic bond between galactose and its aglycone. This enzymatic specificity is the foundational principle behind the use of glycoside derivatives as probes in biochemical assays.

Historical Development and Evolution of Naphthol-Based Substrates in Enzyme Detection

The use of synthetic substrates to visualize enzyme activity has a rich history. A pivotal development in enzyme histochemistry was the introduction of the simultaneous azo-coupling technique. This method, which gained prominence in the 1950s, utilizes a substrate that, upon enzymatic cleavage, releases a compound that immediately couples with a diazonium salt present in the incubation medium. psu.eduresearchgate.netnih.gov This reaction forms a brightly colored, insoluble azo dye at the precise location of the enzyme, providing a visual marker of its activity. psu.edu

Naphthol derivatives, specifically the Naphthol AS series, were among the early and important classes of compounds used in this technique. nih.govoup.com Initially, these substrates were developed for the detection of hydrolytic enzymes such as esterases and phosphatases. researchgate.netnih.gov For instance, Naphthol AS phosphates were used to demonstrate acid phosphatase activity, offering a reliable and convenient azo-dye method. oup.com The principle was straightforward: the enzyme would hydrolyze the phosphate ester, liberating a naphthol derivative (the coupling agent), which would then react with a diazonium salt to produce a colored precipitate. researchgate.net

Over time, the application of naphthol-based substrates expanded to the detection of other enzymes, including glycosidases. nih.gov Researchers synthesized various glycosides of naphthol and its derivatives to act as chromogenic substrates for enzymes like β-galactosidase. While some studies in the 1970s indicated that certain unsubstituted naphthyl substrates were inferior for detecting acid β-galactosidase compared to other available substrates, the versatility and established chemistry of the Naphthol AS series continued to make them valuable tools in histochemistry. nih.gov The evolution of these substrates involved modifying the naphthol moiety to fine-tune properties such as the color and insolubility of the final azo dye, thereby enhancing the precision and sensitivity of enzyme detection.

Overview of 2-(beta-D-Galactosidoxy)naphthol AS-LC as a Specialized Enzymatic Probe

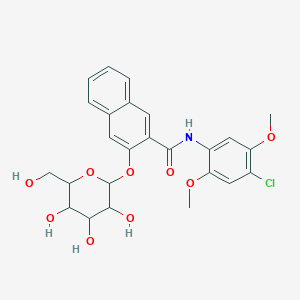

This compound is a chromogenic substrate designed specifically for the detection of β-galactosidase activity. This compound is a glycoside where the sugar is galactose, linked via a β-glycosidic bond to a complex aglycone, Naphthol AS-LC. The "AS-LC" designation refers to the specific chemical structure of the naphthol component: N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide. chemicalbook.com

The mechanism of action for this probe is a direct application of the simultaneous azo-coupling principle. In the presence of β-galactosidase, the enzyme specifically recognizes and cleaves the β-D-galactosidic bond of the substrate. This enzymatic hydrolysis releases the Naphthol AS-LC moiety. In a properly designed assay, a diazonium salt is included in the reaction mixture. The liberated Naphthol AS-LC then rapidly couples with this diazonium salt to form an insoluble, colored azo dye. The deposition of this dye at the site of enzymatic activity allows for the precise localization of β-galactosidase within a tissue sample or cell preparation.

The properties of the final azo dye, such as its color and substantivity (its affinity for the tissue), are determined by the chemical structure of the Naphthol AS-LC component and the chosen diazonium salt. The substituents on the Naphthol AS-LC molecule, including the chloro and dimethoxy groups, are intended to influence the characteristics of the resulting dye to ensure a distinct and well-localized signal. This makes this compound a highly specialized tool for researchers investigating the expression and activity of the β-galactosidase enzyme, which is a widely used reporter gene in molecular biology. thermofisher.com

Data Tables

Table 1: Chemical Properties of Naphthol AS-LC and its Galactoside Derivative

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Naphthol AS-LC | C₁₉H₁₆ClNO₄ | 357.79 | 4273-92-1 |

| This compound | C₂₅H₂₆ClNO₉ | 519.93 | 94123-05-4 |

Data sourced from chemicalbook.comchemicalbook.comsigmaaldrich.com

Table 2: Comparison of Common Chromogenic Substrates for β-Galactosidase

| Substrate | Common Name | Principle of Detection | Color of Product | Key Features |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-Gal | Oxidative dimerization of the released indolyl moiety | Blue | Widely used in molecular biology for blue-white screening; cell-permeable. abcam.com |

| p-Nitrophenyl-β-D-galactopyranoside | pNPG | Release of a soluble chromophore | Yellow | Often used for quantitative solution-based assays. gbiosciences.com |

| 2-Naphthyl-β-D-galactopyranoside | Azo-coupling with a diazonium salt | Varies with diazonium salt | Releases 2-naphthol (B1666908) upon hydrolysis. gbiosciences.com | |

| p-Naphtholbenzein-β-d-galactoside | PNB-Gal | Release of a colored, insoluble aglycone | Pink | Does not require a secondary coupling reaction or cofactors for color generation. nih.gov |

| This compound | Simultaneous azo-coupling | Varies with diazonium salt | Designed for histochemical localization with specific Naphthol AS moiety. |

Data compiled from nih.govabcam.comgbiosciences.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClNO9/c1-33-18-10-16(19(34-2)9-15(18)26)27-24(32)14-7-12-5-3-4-6-13(12)8-17(14)35-25-23(31)22(30)21(29)20(11-28)36-25/h3-10,20-23,25,28-31H,11H2,1-2H3,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPWFVGXQNDAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399127 | |

| Record name | 2-(beta-D-Galactosidoxy)naphthol AS-LC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94123-05-4 | |

| Record name | 2-(beta-D-Galactosidoxy)naphthol AS-LC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role As a Substrate for Glycosidases: Focus on Beta Galactosidase

Enzymatic Hydrolysis Mechanism of 2-(beta-D-Galactosidoxy)naphthol AS-LC by beta-Galactosidase

The hydrolysis of this compound by β-galactosidase follows a two-step mechanism involving the formation of a covalent enzyme-substrate intermediate.

Cleavage of the beta-D-Galactoside Moiety

The enzymatic reaction is initiated by the binding of the substrate to the active site of β-galactosidase. The enzyme then catalyzes the cleavage of the β-glycosidic bond linking the galactose sugar to the Naphthol AS-LC aglycone. This process involves a nucleophilic attack by an amino acid residue in the active site, typically a glutamate, on the anomeric carbon of the galactose moiety. Concurrently, another acidic residue donates a proton to the glycosidic oxygen, facilitating the departure of the aglycone. This results in the formation of a transient galactosyl-enzyme intermediate.

Release of the Naphthol AS-LC Derivative

In the second step of the mechanism, the galactosyl-enzyme intermediate is hydrolyzed by a water molecule. This deglycosylation step regenerates the free, active enzyme and releases the galactose molecule. The other product of this reaction is the Naphthol AS-LC derivative, which is a chromogenic compound. The release of this colored molecule allows for the spectrophotometric monitoring of the enzymatic reaction. The intensity of the color produced is directly proportional to the amount of substrate hydrolyzed and thus to the activity of the β-galactosidase.

Substrate Specificity and Affinity in beta-Galactosidase Kinetics

The efficiency with which β-galactosidase hydrolyzes this compound is determined by the enzyme's substrate specificity and affinity, which can be quantified by kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax).

Comparative Analysis with Other Synthetic beta-Galactosidase Substrates (e.g., p-Nitrophenyl beta-D-galactopyranoside, X-Gal)

While specific kinetic data for this compound are not extensively documented in publicly available literature, a comparative analysis with other commonly used synthetic substrates can provide insights into its potential performance. Substrates like ortho-nitrophenyl-β-D-galactopyranoside (ONPG) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) are widely used for the detection of β-galactosidase activity.

ONPG is a soluble substrate that, upon hydrolysis, releases ortho-nitrophenol, a yellow chromogen that can be quantified by measuring absorbance at 420 nm. X-Gal, on the other hand, produces an insoluble blue product upon hydrolysis, making it suitable for in situ detection of enzyme activity in colonies on solid media. The choice of substrate often depends on the specific application and the required sensitivity. For instance, a study on a β-galactosidase from Lactobacillus plantarum showed a Km of 6.644 mM and a Vmax of 147.5 µmol min−1 mg−1 for ONPG. nih.gov Another study on a thermostable β-galactosidase reported a Km of 2.0 × 10−3 M for ONPG. nih.gov The kinetic parameters for this compound would similarly reflect the affinity of the enzyme for this particular naphthol-based substrate.

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol min−1 mg−1) |

|---|---|---|---|

| ONPG | Lactobacillus plantarum HF571129 | 6.644 | 147.5 |

| Lactose | Lactobacillus plantarum HF571129 | 23.28 | 10.88 |

| ONPG | Thermus aquaticus-like thermophile | 2.0 | Not Reported |

Structural Determinants for Enzyme-Substrate Recognition

The specificity of β-galactosidase for its substrates is governed by the structural features of both the glycone (galactose) and aglycone moieties. The enzyme's active site contains specific amino acid residues that form hydrogen bonds and other non-covalent interactions with the hydroxyl groups of the galactose ring, ensuring proper orientation for catalysis. The nature of the aglycone, in this case, the Naphthol AS-LC derivative, also influences binding affinity. While the enzyme exhibits high specificity for the β-D-galactopyranoside configuration, it can tolerate a variety of aglycone structures. nih.gov The size, shape, and hydrophobicity of the Naphthol AS-LC moiety will affect how the substrate fits into the active site, thereby influencing the kinetic parameters of the reaction.

Influence of Environmental Parameters on Enzymatic Activity (e.g., pH, temperature, cofactors)

The catalytic activity of β-galactosidase is highly dependent on environmental factors such as pH, temperature, and the presence of cofactors.

The optimal pH for β-galactosidase activity can vary depending on the source of the enzyme. For example, β-galactosidase from E. coli typically has an optimal pH around 7.0 to 7.5, while fungal β-galactosidases may have acidic pH optima. The activity of the enzyme decreases significantly at pH values far from its optimum due to changes in the ionization state of critical amino acid residues in the active site, which can affect substrate binding and catalysis.

Temperature also has a profound effect on the rate of the enzymatic reaction. As the temperature increases, the rate of hydrolysis generally increases until an optimal temperature is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. The optimal temperature for β-galactosidases can range from around 37°C for mesophilic organisms to much higher temperatures for thermophilic organisms. For instance, a β-galactosidase from a Thermus aquaticus-like organism showed an optimal temperature of 80°C. nih.gov

The activity of β-galactosidase can also be influenced by the presence of metal ions. Many β-galactosidases are metalloenzymes that require divalent cations for their activity. For example, the β-galactosidase from E. coli is activated by Mg2+ and Na+ ions. These ions can play a role in stabilizing the enzyme structure or in the catalytic mechanism itself. Conversely, certain metal ions or chelating agents like EDTA can inhibit enzyme activity by removing essential cations.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Cofactor/Inhibitor Effects |

|---|---|---|---|

| Lactobacillus plantarum HF571129 | 6.5 (for ONPG) | 50 | Activated by Mg2+, inhibited by EDTA, Na+, K+ |

| Thermus aquaticus-like thermophile | 5.0 | 80 | Activated by Mn2+ and Fe2+ |

| Antarctic Arthrobacter Isolate | ~7.2 | 15-20 | Not Reported |

Applications in Advanced Biochemical and Molecular Biology Research

Quantification of Glycosidase Activity in Cellular and Acellular Systems

A primary application of 2-(β-D-Galactosidoxy)naphthol AS-LC is the sensitive quantification of β-galactosidase activity. This can be performed in purified enzyme preparations (acellular systems) or within cell lysates and even whole cells (cellular systems). The intensity of the color or fluorescence produced is directly proportional to the amount of enzyme activity, providing a quantitative measure of the enzyme's presence and functional state.

Spectrophotometric and Fluorometric Assay Development for Enzyme Kinetics

The cleavage of the β-D-galactoside bond from 2-(β-D-Galactosidoxy)naphthol AS-LC by β-galactosidase releases a naphthol derivative. This product is intensely colored, allowing for the progress of the enzymatic reaction to be monitored over time using a spectrophotometer. This forms the basis of colorimetric assays for determining key enzyme kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).

Furthermore, the liberated naphthol product exhibits fluorescence, which can be measured with a fluorometer. Fluorometric assays are often more sensitive than spectrophotometric assays, enabling the detection of lower levels of enzyme activity and the use of smaller sample volumes. This high sensitivity is particularly advantageous when studying enzymes with low turnover rates or when sample material is limited. The development of such assays is crucial for characterizing enzyme function and understanding how various factors, such as pH, temperature, and the presence of cofactors, affect enzymatic activity.

High-Throughput Screening Methodologies for Enzyme Modulators

The adaptability of assays using 2-(β-D-Galactosidoxy)naphthol AS-LC to microplate formats makes it highly suitable for high-throughput screening (HTS). HTS allows for the rapid testing of large libraries of chemical compounds to identify potential inhibitors or activators of β-galactosidase. In a typical HTS setup, the enzymatic reaction is carried out in the wells of a microplate in the presence of test compounds. A decrease in the color or fluorescence signal compared to a control indicates the presence of a potential inhibitor, while an increase suggests an activator. This methodology is instrumental in drug discovery and basic research for identifying molecules that can modulate enzyme activity. The use of fluorescence-based detection in HTS is particularly common due to its high sensitivity and low background interference. nih.govnih.gov

Utilization in Reporter Gene Systems: LacZ as a Transcriptional Readout

Beyond direct enzyme analysis, 2-(β-D-Galactosidoxy)naphthol AS-LC is a critical component in reporter gene assays, where the lacZ gene, which encodes for β-galactosidase, is used as a reporter of gene expression.

Principles of beta-Galactosidase Reporter Gene Assays for Gene Expression Studies

Reporter gene assays are a cornerstone of molecular biology for studying the regulation of gene expression. thermofisher.com The fundamental principle involves linking a regulatory DNA sequence of interest, such as a gene promoter or enhancer, to a reporter gene—in this case, lacZ. nih.govableweb.org This DNA construct is then introduced into cells. If the regulatory sequence is active under specific cellular conditions, it will drive the transcription of the lacZ gene, leading to the production of β-galactosidase. The activity of this enzyme can then be easily measured using a substrate like 2-(β-D-Galactosidoxy)naphthol AS-LC. The amount of colored or fluorescent product generated is proportional to the level of β-galactosidase expression, which in turn reflects the activity of the regulatory DNA sequence being studied. nih.gov These assays are widely used because they are sensitive, quantitative, and relatively simple to perform. nih.gov

Investigating Promoter and Enhancer Activity with 2-(beta-D-Galactosidoxy)naphthol AS-LC

Researchers utilize lacZ reporter assays with substrates like 2-(β-D-Galactosidoxy)naphthol AS-LC to dissect the function of promoters and enhancers. By creating a series of constructs with different fragments or mutated versions of a promoter or enhancer linked to lacZ, scientists can identify the specific DNA sequences that are essential for gene activation or repression. For instance, a researcher might test various deletions within a promoter region to pinpoint the core elements required for transcription. The level of β-galactosidase activity, as revealed by the cleavage of 2-(β-D-Galactosidoxy)naphthol AS-LC, provides a quantitative measure of how these modifications affect promoter or enhancer strength. nih.govtakarabio.com

Histochemical and Cytochemical Localization of Glycosidase Activity

The ability to visualize the location of enzyme activity at the cellular and subcellular level is a cornerstone of histochemistry and cytochemistry. This compound is a key reagent in this field for the detection of β-galactosidase.

In situ Detection of Enzyme Activity in Tissues and Cells

This compound is a derivative of Naphthol AS, a class of compounds widely used in enzyme histochemistry. Its chemical structure, specifically 2-(β-D-Galactosidoxy)naphthalene-3-carboxylic acid (2,5-dimethoxy-4-chloroanilide), is designed for the specific detection of β-galactosidase activity directly within fixed cells and tissue sections. The fundamental principle of its use lies in a two-step enzymatic and chemical reaction.

First, the β-galactosidase enzyme present in the biological sample cleaves the β-D-galactoside bond of the substrate. This enzymatic hydrolysis releases the insoluble naphthol derivative, Naphthol AS-LC. The released naphthol derivative is then available to react with a diazonium salt that is simultaneously present in the incubation medium. This second reaction, known as simultaneous coupling, results in the formation of a highly colored, insoluble azo dye. This final product precipitates at the site of the initial enzymatic activity, providing a permanent and precise microscopic visualization of where the β-galactosidase is located within the cellular or tissue architecture. The intensity of the resulting color can also provide a semi-quantitative measure of the enzyme's activity.

Methodological Considerations for Precipitation and Chromogen Formation

The successful application of this compound for the localization of β-galactosidase activity requires careful attention to several methodological factors to ensure accurate and reliable results.

Precipitation: The rate of hydrolysis of the substrate by the enzyme and the rate of coupling of the liberated naphthol with the diazonium salt are critical. Ideally, the coupling reaction should be much faster than the diffusion of the intermediate naphthol product. A slow coupling reaction can lead to the diffusion of the naphthol away from the site of enzymatic activity, resulting in diffuse and non-specific staining, or the formation of large, crystalline precipitates that obscure cellular detail. The choice of diazonium salt is therefore crucial, with stable salts that couple rapidly being preferred.

Chromogen Formation: The final colored product, an azo dye, must be insoluble in the processing reagents used for microscopy, such as alcohols and clearing agents, to ensure the localization is preserved. The color and intensity of the chromogen can be influenced by the specific diazonium salt used. Different diazonium salts can produce a range of colors, from red to blue, allowing for flexibility in visualization and for potential use in multi-enzyme staining protocols. The pH of the incubation medium is another critical parameter, as it affects both the enzyme activity and the stability and coupling efficiency of the diazonium salt.

Studies on Cellular Senescence and Age-Related Research

Cellular senescence is a state of irreversible cell cycle arrest that has been implicated in aging and various age-related diseases. One of the most widely used biomarkers for identifying senescent cells is the increased activity of a lysosomal β-galactosidase at a suboptimal pH.

Senescence-Associated beta-Galactosidase (SA-beta-Gal) Detection

A key breakthrough in the study of cellular senescence was the discovery that senescent cells exhibit high levels of β-galactosidase activity at pH 6.0, whereas non-senescent cells show little to no activity at this pH. nih.govglycosynth.co.uk This senescence-associated β-galactosidase (SA-β-Gal) activity has become a hallmark biomarker for identifying senescent cells both in culture and in tissues. nih.govglycosynth.co.uk

While the most commonly used chromogenic substrate for SA-β-Gal detection is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), which produces a blue color, naphthol-based substrates like this compound can also be employed for this purpose. The principle remains the same: at pH 6.0, the elevated β-galactosidase activity in senescent cells cleaves the substrate, leading to the formation of a colored precipitate upon coupling with a diazonium salt. This allows for the clear identification and quantification of senescent cells within a population. The use of different chromogens can be advantageous in certain experimental contexts, for instance, to avoid confusion with other blue-colored cellular structures or in combination with other stains.

| Parameter | X-Gal Staining | Naphthol AS-LC Staining |

| Principle | Direct enzymatic cleavage produces a blue precipitate. | Enzymatic cleavage releases a naphthol intermediate, which couples with a diazonium salt to form a colored precipitate. |

| pH for SA-β-Gal | 6.0 | 6.0 |

| Readout | Blue-colored precipitate | Colored precipitate (color depends on diazonium salt) |

| Application | Widely used standard for SA-β-Gal detection. | Alternative chromogenic method for SA-β-Gal detection. |

This table provides a comparative overview of X-Gal and Naphthol AS-LC for the detection of Senescence-Associated β-Galactosidase.

Development of Fluorescent Sensors for Intracellular beta-Galactosidase Imaging

The field of β-galactosidase detection has advanced beyond chromogenic assays with the development of fluorescent sensors for real-time imaging in living cells. These probes offer higher sensitivity and the ability to perform quantitative measurements. The general design of these sensors involves a fluorophore that is quenched or exhibits a specific emission spectrum when linked to a galactose moiety. Upon cleavage by β-galactosidase, the fluorophore is released, leading to a "turn-on" of fluorescence or a ratiometric shift in its emission spectrum.

A variety of fluorophores have been utilized for this purpose, including coumarins, fluoresceins, and rhodamines. For instance, 5-dodecanoylaminofluorescein (B34368) di-β-D-galactopyranoside (C12FDG) is a fluorogenic substrate that becomes fluorescent after being cleaved by the enzyme. google.com These fluorescent methods are generally more sensitive and quantitative than cytochemical staining. google.com

While not a fluorescent probe itself, the core naphthol structure of this compound is related to various fluorescent compounds. The development of novel fluorescent probes for β-galactosidase is an active area of research, with efforts focused on creating probes with near-infrared (NIR) emission for deeper tissue penetration and reduced autofluorescence, as well as probes with improved photostability and cellular retention.

| Sensor Type | Principle | Example Fluorophores | Advantages |

| "Turn-On" Probes | Fluorescence is quenched until the galactose moiety is cleaved by β-galactosidase, releasing the fluorescent molecule. | Fluorescein, Rhodamine, Coumarin | High signal-to-noise ratio. |

| Ratiometric Probes | The probe exhibits a shift in its fluorescence emission wavelength upon enzymatic cleavage. | - | Allows for more accurate quantification by minimizing effects of probe concentration and environmental factors. |

| Near-Infrared (NIR) Probes | Emit light in the NIR spectrum (650-900 nm). | Cyanine dyes | Deeper tissue penetration and lower autofluorescence. |

This table summarizes the different types of fluorescent sensors developed for β-galactosidase detection.

Analytical Methodologies and Detection Strategies

Colorimetric Detection Methods Utilizing Azo-Coupling Reactions

The enzymatic cleavage of 2-(β-D-Galactosidoxy)naphthol AS-LC by β-galactosidase liberates the aglycone, Naphthol AS-LC. This product can then participate in an azo-coupling reaction to produce a colored, often insoluble, azo dye. This forms the basis of a widely used colorimetric detection method.

Principles of Simultaneous Coupling with Diazonium Salts

The simultaneous coupling method is a histochemical and biochemical technique where the enzymatic reaction and the color-forming azo-coupling reaction occur concurrently. In this one-step process, the tissue or cell sample is incubated in a medium containing both the substrate, 2-(β-D-Galactosidoxy)naphthol AS-LC, and a stable diazonium salt.

The fundamental principle involves two sequential reactions:

Enzymatic Hydrolysis: β-galactosidase cleaves the glycosidic bond of 2-(β-D-Galactosidoxy)naphthol AS-LC, releasing galactose and the colorless, soluble Naphthol AS-LC aglycone.

Azo-Coupling: The liberated Naphthol AS-LC immediately couples with a diazonium salt present in the reaction mixture. This electrophilic substitution reaction, typically occurring at the ortho or para position to the hydroxyl group of the naphthol ring, results in the formation of a highly colored and often insoluble azo dye at the site of enzyme activity.

The choice of the diazonium salt is critical as it determines the color, insolubility, and substantivity of the final azo dye product. A variety of diazonium salts, often referred to by trade names such as "Fast" salts, are available for this purpose. The general structure of the reaction is the coupling of the liberated naphthol derivative with a diazonized amine.

Several diazonium salts are commonly employed in conjunction with Naphthol AS substrates for the histochemical detection of various hydrolytic enzymes. The selection of the salt influences the final color of the precipitate, which can be advantageous for visualization against different tissue backgrounds.

| Diazonium Salt | Common Name | Resulting Azo Dye Color with Naphthol Derivatives |

| 4-Chloro-2-methylbenzenediazonium chloride | Fast Red TR Salt | Red |

| 4-Benzoylamino-2,5-diethoxybenzenediazonium chloride | Fast Blue BB Salt | Blue |

| 4-Amino-2,5-diethoxybenzanilide diazonium salt | Fast Blue RR Salt | Blue |

| 5-Chloro-2-methoxybenzenediazonium chloride | Fast Red Violet LB Salt | Red-Violet |

This table presents a selection of diazonium salts and the typical colors of the azo dyes formed upon coupling with naphthol derivatives.

Optimization of Chromogenic Reaction Conditions

The efficiency and accuracy of the colorimetric detection of β-galactosidase activity using the azo-coupling method are highly dependent on several reaction parameters. Optimization of these conditions is crucial for achieving sensitive and specific results with low background staining.

Key parameters for optimization include:

pH: The pH of the incubation medium is a critical factor that influences both the enzyme activity and the rate of the azo-coupling reaction. While β-galactosidase from E. coli has an optimal pH of around 7.0-7.5, the coupling reaction is often more efficient under slightly alkaline conditions. A compromise pH is therefore chosen to ensure both sufficient enzyme activity and rapid dye formation. For instance, in some histochemical applications, a pH range of 8.0-9.0 has been shown to provide reliable results, especially when needing to suppress endogenous β-galactosidase activity which is often higher at acidic pH.

Temperature: Enzyme kinetics are temperature-dependent. For mammalian cells, assays are typically performed at 37°C to ensure optimal enzyme function. patsnap.com However, lower temperatures may be used to slow down the reaction for better temporal control, while some protocols for in situ hybridization may utilize higher temperatures (e.g., 45°C) to enhance signal intensity. thermofisher.com

Substrate and Diazonium Salt Concentration: The concentrations of both 2-(β-D-Galactosidoxy)naphthol AS-LC and the diazonium salt must be carefully optimized. Sufficient substrate is required to ensure the reaction is not substrate-limited, while an optimal concentration of the diazonium salt is needed for efficient trapping of the liberated naphthol. Excessive concentrations can lead to non-specific precipitation and high background.

Inhibitors of Endogenous Enzymes: In some biological samples, endogenous enzyme activity can lead to false-positive results. The inclusion of specific inhibitors can help to mitigate this issue. For example, D-saccharic acid 1,4-lactone is a known inhibitor of mammalian β-glucuronidase, which might cross-react with some substrates.

Reaction Time: The incubation time is a straightforward parameter to adjust the intensity of the color development. Shorter incubation times may be sufficient for samples with high enzyme activity, while longer times may be necessary for detecting low levels of β-galactosidase.

| Parameter | Typical Range | Considerations |

| pH | 6.5 - 9.0 | Balance between optimal enzyme activity and efficient azo-coupling. Higher pH can suppress some endogenous enzyme activity. |

| Temperature | 25°C - 45°C | 37°C is common for mammalian systems. patsnap.com Higher temperatures can increase reaction rates but may also lead to instability of reagents. thermofisher.com |

| Diazonium Salt Concentration | 0.5 - 2.0 mg/mL | Higher concentrations can lead to increased background. |

| Incubation Time | 30 minutes - 18 hours | Dependent on the level of enzyme activity and desired signal intensity. |

This table provides a general overview of the key parameters and their typical ranges for the optimization of chromogenic reactions with Naphthol AS substrates.

Fluorometric Detection and Imaging Techniques

In addition to colorimetric methods, the hydrolysis of 2-(β-D-Galactosidoxy)naphthol AS-LC can be harnessed for fluorometric detection. This approach generally offers higher sensitivity and is well-suited for quantitative measurements and advanced imaging applications.

Intrinsic Fluorescence Properties of Hydrolysis Products

The enzymatic hydrolysis of 2-(β-D-Galactosidoxy)naphthol AS-LC yields the Naphthol AS-LC aglycone. This molecule, being a derivative of 2-naphthol (B1666908), is expected to possess intrinsic fluorescence properties. 2-Naphthol itself is a well-characterized fluorescent compound. In aqueous solutions, 2-naphthol exhibits an excitation maximum around 331 nm and an emission maximum at approximately 354 nm. aatbio.com The fluorescence characteristics, including the quantum yield, are sensitive to the solvent environment and the presence of substituents on the naphthol ring.

While specific fluorescence data for the Naphthol AS-LC aglycone is not extensively reported, it is reasonable to infer its fluorescent nature from its structural similarity to other 2-naphthol derivatives. The fluorescence quantum yield of 1-naphthol, a related isomer, is reported to be 0.21 in cyclohexane. aatbio.com The quantum yield of the Naphthol AS-LC aglycone would be influenced by its specific substitutions. The presence of the anilide group in Naphthol AS-LC may alter the excitation and emission maxima and the quantum efficiency compared to unsubstituted 2-naphthol.

Development of Ratiometric Fluorescent Probes Incorporating Naphthol Units

To enhance the sensitivity and reliability of fluorescence-based detection, ratiometric fluorescent probes have been developed. These probes are designed to exhibit a shift in their fluorescence emission or excitation wavelength upon enzymatic cleavage, allowing for a quantitative measurement based on the ratio of fluorescence intensities at two different wavelengths. This ratiometric approach minimizes the influence of variations in probe concentration, excitation light intensity, and other environmental factors.

Researchers have designed ratiometric probes for β-galactosidase that incorporate naphthol derivatives. In one strategy, a naphthol derivative can act as an energy donor in a Förster Resonance Energy Transfer (FRET) pair. The galactose moiety is linked to the naphthol, and upon cleavage by β-galactosidase, the FRET process is disrupted or altered, leading to a change in the ratio of donor and acceptor fluorescence.

Another approach involves designing probes where the electronic properties of the fluorophore are directly modulated by the enzymatic reaction. For example, a probe can be designed where the galactoside-linked naphthol is part of a conjugated system. Cleavage of the galactose group can alter the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a significant shift in the fluorescence spectrum.

| Probe Type | Principle | Advantage |

| FRET-based | Enzymatic cleavage disrupts Förster Resonance Energy Transfer between a donor (e.g., a naphthol derivative) and an acceptor fluorophore. | High signal-to-noise ratio and distinct ratiometric response. |

| ICT-based | Hydrolysis of the galactose moiety alters the intramolecular charge transfer within the probe, leading to a spectral shift. | Can be designed for large Stokes shifts and sensitivity to the cellular microenvironment. |

This table summarizes different strategies for developing ratiometric fluorescent probes for β-galactosidase incorporating naphthol units.

Advanced Microscopy Techniques for Spatiotemporal Analysis in Living Cells

The use of fluorescent probes derived from or analogous to Naphthol AS-LC enables the visualization of β-galactosidase activity within living cells with high spatial and temporal resolution. Advanced microscopy techniques are instrumental in these studies.

Confocal Microscopy: Confocal laser scanning microscopy (CLSM) is widely used to obtain high-resolution, three-dimensional images of fluorescently labeled cells. By using a pinhole to reject out-of-focus light, CLSM provides sharp optical sections, allowing for the precise localization of β-galactosidase activity within subcellular compartments. With a suitable fluorescent probe, confocal microscopy can achieve a resolution of approximately 200 nm. Some modern confocal systems can even achieve resolutions down to 120 nm with deconvolution. confocalnl.com

Stimulated Emission Depletion (STED) Microscopy: For imaging beyond the diffraction limit of light, super-resolution techniques like STED microscopy can be employed. STED microscopy uses a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. thermofisher.com This allows for a significant increase in resolution, with the potential to achieve resolutions of 30-50 nm in biological samples. thermofisher.com The use of photostable fluorescent probes is crucial for STED microscopy due to the high laser powers involved. nih.gov Recent studies have demonstrated the successful application of STED microscopy for imaging enzyme activities in living cells using specifically designed activatable fluorescent probes. nih.govnih.gov This allows for the visualization of β-galactosidase activity at the nanoscale, providing unprecedented insights into its role in cellular processes. nih.govnih.gov

The combination of advanced microscopy with activatable fluorescent probes based on naphthol and other fluorophores provides powerful tools to study the dynamic regulation of β-galactosidase in real-time and at high resolution within the complex environment of a living cell.

Chromatographic and Spectroscopic Characterization of Enzyme Reaction Products

The enzymatic hydrolysis of 2-(beta-D-Galactosidoxy)naphthol AS-LC by β-galactosidase results in the cleavage of the glycosidic bond, yielding galactose and the aglycone, 3-hydroxy-N-(4-chloro-2,5-dimethoxyphenyl)-2-naphthamide (Naphthol AS-LC). The characterization of these products is crucial for understanding reaction kinetics and mechanisms.

Application of HPLC and HPTLC for Product Separation and Identification

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful techniques for separating and identifying the products of enzymatic reactions.

HPLC: A reverse-phase HPLC method would likely be the primary choice for separating the hydrophobic Naphthol AS-LC from the hydrophilic galactose and the unreacted substrate. A C18 column would be suitable, with a mobile phase consisting of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection would typically be performed using a UV-Vis detector, as the naphthol moiety of the aglycone exhibits strong absorbance. A study on the analysis of naphthalene (B1677914) and its naphthol derivatives in geothermal fluids utilized HPLC with fluorescence detection, which could also be a sensitive option for Naphthol AS-LC. researchgate.net The retention times of the substrate and products would be compared with those of authentic standards for identification. Quantification can be achieved by integrating the peak areas.

HPTLC: HPTLC offers a high-throughput alternative for qualitative and semi-quantitative analysis. A silica (B1680970) gel HPTLC plate would be used, and the mobile phase would be optimized to achieve good separation between the substrate, the liberated Naphthol AS-LC, and galactose. The spots would be visualized under UV light. While specific Rf values for these compounds are not published, they would be determined experimentally by running standards alongside the reaction mixture.

Table 1: Postulated HPLC Parameters for the Analysis of this compound Hydrolysis

| Parameter | Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of Naphthol AS-LC |

| Injection Volume | 20 µL |

| Expected Elution Order | Galactose -> this compound -> Naphthol AS-LC |

Mass Spectrometry (MALDI-TOF MS, LC-MS) for Mechanistic Elucidation

Mass spectrometry is indispensable for confirming the identity of reaction products and for gaining insights into the reaction mechanism.

LC-MS: Coupling liquid chromatography with mass spectrometry (LC-MS) provides both separation and mass information. This technique would definitively confirm the molecular weights of the substrate and the Naphthol AS-LC product. In a study on the enzymatic hydrolysis of phenolic glycosides, LC-MS/MS was used to identify and quantify the released volatile phenols, demonstrating the power of this technique in analyzing similar reactions. nih.govescholarship.org

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive technique for determining the molecular weights of biomolecules and organic compounds. massbank.eumzcloud.orgspectrabase.commassbank.eu It could be used to analyze the reaction mixture by co-crystallizing the sample with a suitable matrix. This would allow for the quick detection of the mass corresponding to the Naphthol AS-LC aglycone, confirming the enzymatic cleavage.

Table 2: Expected Mass Spectrometry Data for Reaction Components

| Compound | Formula | Expected [M+H]⁺ (m/z) |

| This compound | C₂₅H₂₆ClNO₉ | 520.13 |

| Naphthol AS-LC | C₁₉H₁₆ClNO₄ | 358.08 |

| Galactose | C₆H₁₂O₆ | 181.07 |

Integration with Microplate Reader Technologies for High-Throughput Analysis

For screening large numbers of enzyme variants or inhibitors, high-throughput assays are essential. The enzymatic hydrolysis of this compound can be adapted for a microplate format.

The liberated Naphthol AS-LC is often used in histochemical staining where it couples with a diazonium salt to produce an insoluble, colored azo dye. This principle can be adapted for a quantitative assay in a microplate reader. After the enzymatic reaction, a diazonium salt solution would be added to each well. The resulting color development, which is proportional to the amount of Naphthol AS-LC produced, can be measured using an absorbance microplate reader at the appropriate wavelength. This method allows for the rapid and simultaneous analysis of many samples. The use of 96-well or even 384-well plates significantly increases throughput and reduces reagent consumption. nih.govberthold.comresearchgate.net

Alternatively, some naphthol compounds exhibit fluorescence, and if Naphthol AS-LC or its coupled product is fluorescent, a more sensitive fluorescence-based microplate assay could be developed.

Mechanistic and Theoretical Underpinnings of Compound Functionality

Principles of Glycoside Hydrolysis and Glycosyl Transfer

The enzymatic cleavage of the β-glycosidic bond in 2-(beta-D-Galactosidoxy)naphthol AS-LC by β-galactosidase is a hydrolysis reaction that can also involve a transglycosylation step. β-galactosidase catalyzes the breakdown of its natural substrate, lactose, into galactose and glucose, and similarly acts on synthetic analogs like the Naphthol AS-LC derivative. acs.orgnih.gov The enzyme is highly specific for the d-galactose (B84031) portion of its substrates. nih.gov

The catalytic mechanism of β-galactosidase from Escherichia coli, a well-studied model, proceeds via a two-step, double-displacement mechanism involving two key glutamic acid residues within the active site: a nucleophile (Glu537) and a general acid/base catalyst (Glu461). nih.gov

Galactosylation: The reaction is initiated by the protonation of the glycosidic oxygen by the general acid/base catalyst, Glu461. This makes the aglycon (the naphthol AS-LC moiety) a better leaving group. Subsequently, the nucleophilic Glu537 attacks the anomeric carbon of the galactose residue, forming a covalent galactosyl-enzyme intermediate. This first step releases the chromogenic naphthol AS-LC product. nih.gov

Degalactosylation: In the second step, a water molecule, activated by the now basic Glu461, attacks the anomeric carbon of the galactosyl-enzyme intermediate. This hydrolyzes the covalent bond, releasing galactose and regenerating the free enzyme, ready for another catalytic cycle. nih.gov

Alternatively, if a suitable acceptor molecule other than water is present, the enzyme can transfer the galactosyl group to it in a process called transglycosylation. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Excited-State Properties of Naphthol Derivatives

Upon enzymatic cleavage, this compound releases a naphthol derivative. Naphthols, including the liberated aglycon, are known for their fluorescent properties, which are sensitive to their environment. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and excited-state properties of these molecules.

DFT studies on naphthol and its derivatives have been employed to calculate various properties, including:

Excited-state energies and transition energies: These calculations help in predicting the absorption and emission spectra of the naphthol product. mdpi.com

π-π stacking interactions: DFT can model the non-covalent interactions, such as π-π stacking, that can occur between the naphthol product and other molecules, including components of the enzymatic assay or biological systems.

Conformational changes: The geometry of the naphthol derivative in its ground and excited states can be optimized using DFT to understand how its shape influences its photophysical properties.

These theoretical calculations provide a molecular-level understanding of the fluorescence phenomena observed upon the enzymatic hydrolysis of substrates like this compound, aiding in the design of more sensitive and specific detection methods. mdpi.comnih.gov The fluorescence of 2-naphthol (B1666908), a closely related compound, is known to be quenched in the presence of certain ions and its emission spectrum can shift based on the polarity of its microenvironment. researchgate.net

Structure-Activity Relationships in Naphthol-Based Enzyme Substrates

The efficiency with which β-galactosidase hydrolyzes a substrate is intimately linked to the substrate's molecular structure. Structure-activity relationship (SAR) studies investigate how modifications to the substrate affect its binding affinity (Km) and the maximum reaction velocity (Vmax).

For β-galactosidase substrates, the galactose moiety is crucial for recognition and binding. However, the nature of the aglycon (the non-sugar part) significantly influences the kinetic parameters. While the enzyme exhibits high specificity for galactose, it can tolerate a variety of aglycons. nih.gov This promiscuity has been exploited to develop a range of chromogenic and fluorogenic substrates.

Naphthol-based substrates, such as the Naphthol AS series, are valuable due to the properties of the released naphthol product, which can be detected colorimetrically or fluorometrically. researchgate.netgbiosciences.com The "AS" designation refers to an anilide of 2-hydroxy-3-naphthoic acid, which imparts specific properties to the resulting chromogen, often leading to the formation of an insoluble precipitate, which is advantageous in histochemical applications.

The kinetic parameters for the hydrolysis of various β-galactosidase substrates have been determined, providing insights into the enzyme's substrate preferences. For instance, the Km value for the common chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) is generally in the millimolar range for many β-galactosidases. pjlss.edu.pknih.gov A lower Km value indicates a higher affinity of the enzyme for the substrate.

| Substrate | Enzyme Source | Km (mM) | Vmax (μmol/min/mg) | Optimal pH |

|---|---|---|---|---|

| o-nitrophenyl-β-D-galactopyranoside (ONPG) | Aspergillus oryzae | 0.800 | 0.0864 (A/min) | 7.5 |

| Lactose | Lactobacillus plantarum HF571129 | 23.28 | 10.88 | 7.5 |

| o-nitrophenyl-β-D-galactopyranoside (ONPG) | Lactobacillus plantarum HF571129 | 6.644 | 147.5 | 6.5 |

| Lactose | Kluyveromyces lactis | 12-17 | Not specified | Not specified |

| o-nitrophenyl-β-D-galactopyranoside (ONPG) | Kluyveromyces lactis | 1.6 | Not specified | Not specified |

Data compiled from multiple sources. pjlss.edu.pknih.govnih.govnih.gov

The data in the table illustrates that the kinetic parameters vary significantly depending on both the substrate and the source of the enzyme. The larger and more complex aglycon of Naphthol AS-LC compared to the nitrophenyl group of ONPG would be expected to influence its interaction with the active site and thus its kinetic parameters.

Molecular Interactions at the Enzyme Active Site

The binding of this compound to the active site of β-galactosidase is a highly specific process mediated by a network of non-covalent interactions. The active site of β-galactosidase is a deep cleft, and substrate binding occurs in a "shallow" mode initially, followed by a deeper positioning for catalysis. amanote.com

Key interactions that stabilize the substrate in the active site include:

Hydrogen Bonding: The hydroxyl groups of the galactose moiety form a series of hydrogen bonds with specific amino acid residues in the active site. These interactions are critical for the correct orientation of the substrate for catalysis. For example, in B. circulans β-galactosidase, His345 forms strong hydrogen bonds with the C3' hydroxyl group of the galactosyl unit, stabilizing the transition state. nih.gov

Metal Ion Coordination: In some β-galactosidases, such as the one from E. coli, metal ions like Mg2+ and Na+ are required for full activity. amanote.com These ions can play a role in stabilizing the substrate and the transition state. The Na+ ion, for instance, directly ligates the 6-hydroxyl group of the galactose. nih.gov

The precise nature and geometry of these interactions determine the substrate specificity and catalytic efficiency of the enzyme. The bulky Naphthol AS-LC aglycon must fit within the active site without causing significant steric hindrance that would impede the catalytic process.

Synthetic Approaches and Chemical Modification for Research Innovation

Chemical Synthesis Pathways for 2-(beta-D-Galactosidoxy)naphthol AS-LC

The synthesis of this compound is a multi-step process that begins with the preparation of the aglycone, Naphthol AS-LC, followed by the crucial glycosylation step to introduce the galactose moiety.

The core of synthesizing this fluorogenic substrate lies in the formation of a glycosidic bond between the hydroxyl group of Naphthol AS-LC and the anomeric carbon of a protected galactose derivative. The primary challenge in this step is to achieve stereoselective synthesis of the β-anomer, as the α-anomer would not be a substrate for β-galactosidase.

Several glycosylation methods can be employed to achieve this. A common approach involves the use of a glycosyl donor with a participating group at the C-2 position, such as an acetyl group. This group can form a transient cyclic intermediate that blocks the α-face of the galactose ring, thereby directing the incoming Naphthol AS-LC to attack from the β-face.

Alternatively, methods involving pre-activation of the glycosyl donor or the use of specific catalysts can be utilized to control the stereochemistry. The choice of solvent can also play a crucial role in influencing the stereochemical outcome of the glycosylation reaction. For instance, the use of acetonitrile (B52724) can favor the formation of β-glycosides. arkat-usa.org

It is important to note that direct C-glycosylation of naphthols has also been explored, which involves the formation of a carbon-carbon bond between the sugar and the naphthol ring. arkat-usa.org However, for the synthesis of this compound, an O-glycosylation is required.

The synthesis of the Naphthol AS-LC moiety itself involves the condensation of 4-Chloro-2,5-dimethoxybenzenamine with 3-Hydroxy-2-naphthoic acid. chemicalbook.comchemicalbook.com This modular synthesis allows for the potential to introduce various functional groups onto the naphthol scaffold.

Functionalization of the naphthol moiety can be achieved by using substituted derivatives of either the starting amine or the naphthoic acid. For example, introducing electron-donating or electron-withdrawing groups onto the aromatic rings could modulate the electronic properties of the resulting Naphthol AS-LC. This, in turn, could influence the pKa of the hydroxyl group and the spectral properties of the final fluorogenic product.

Rational Design of Modified Analogs for Enhanced Performance

While this compound is a useful fluorogenic substrate, there is always a demand for probes with improved characteristics. Rational design of modified analogs can lead to substrates with superior performance for specific applications.

The fluorescence of the liberated 2-hydroxynaphthol derivative is key to the utility of this substrate. Modifications to the Naphthol AS-LC structure can be made to enhance its spectral properties. For instance, extending the π-conjugation of the aromatic system by adding further aromatic rings or unsaturated linkers could shift the emission wavelength to longer, more desirable wavelengths, such as the far-red or near-infrared regions. This is particularly advantageous for in vivo imaging applications, as it minimizes interference from tissue autofluorescence. capes.gov.br

Furthermore, the introduction of specific functional groups can increase the quantum yield of the fluorophore, resulting in a brighter signal upon enzymatic cleavage. The development of coumarin-based fluorogenic substrates has demonstrated that even subtle changes to the fluorophore core can lead to significant improvements in fluorescence intensity. oup.comoup.com

| Modification Strategy | Potential Effect on Spectral Properties |

| Extended π-conjugation | Red-shift in emission wavelength |

| Introduction of electron-donating groups | Increased fluorescence quantum yield |

| Introduction of electron-withdrawing groups | Potential for altered Stokes shift |

For live-cell imaging, it is often desirable to direct the substrate to a specific cellular compartment. This can be achieved by attaching targeting moieties to the this compound molecule. For example, a mitochondrial targeting signal, such as a triphenylphosphonium cation, could be appended to the structure to direct the probe to the mitochondria.

Similarly, specific peptide sequences or other ligands can be incorporated to target the substrate to particular cell types or even to specific protein complexes within the cell. This allows for the study of β-galactosidase activity in a highly localized manner.

Development of Conjugates for Multifunctional Probes

The versatility of this compound can be further expanded by conjugating it to other molecules to create multifunctional probes. For example, it could be linked to a photosensitizer to create a probe that releases a fluorescent signal upon enzymatic cleavage, which can then be used for photodynamic therapy.

Another possibility is to conjugate it to a drug molecule, where the β-galactosidase-triggered release of the naphthol product also liberates the therapeutic agent. This would create a theranostic probe, allowing for simultaneous imaging and therapy. The development of such multifunctional probes is a rapidly growing area of chemical biology and offers exciting possibilities for personalized medicine.

Future Directions and Emerging Research Avenues

Advancements in Biosensor Development Based on Glycosidase Activity

The development of next-generation biosensors is moving towards enhanced sensitivity, selectivity, and point-of-care applications. scbt.com Chromogenic substrates are foundational to many enzyme-based assays, and their integration into modern biosensor platforms represents a significant growth area. revvity.com For a compound like 2-(beta-D-Galactosidoxy)naphthol AS-LC, the key lies in leveraging the properties of its naphthol-based aglycone.

Future research is likely to focus on incorporating this and similar naphthol substrates into novel materials and transducer systems. For instance, the insoluble precipitate formed upon enzyme action can be exploited in electrochemical or optical biosensors. The deposition of the colored product onto an electrode surface could alter its electrochemical properties, providing a measurable signal. Similarly, the change in color or opacity due to the precipitate can be quantified with high sensitivity using miniaturized optical detectors. nih.gov

Advancements may include the development of paper-based microfluidic devices where the substrate is embedded, offering a low-cost, portable, and rapid diagnostic tool for detecting pathogens in environmental or clinical samples. researchgate.netmdpi.com The inherent insolubility of the Naphthol AS-LC aglycone is advantageous here, as it prevents signal diffusion and allows for localized, distinct readouts, a critical feature for multiplexed assays on a single device. nih.gov

Table 1: Comparison of Reporter Properties for Biosensor Integration

| Reporter Molecule | Signal Type | Solubility of Product | Key Advantage | Potential Application |

| Naphthol AS-LC | Chromogenic (Color) | Insoluble | Localized signal, no cofactors required | Paper-based diagnostics, membrane assays |

| o-nitrophenol | Chromogenic (Color) | Soluble | Well-established, quantifiable in solution | Liquid-based assays (e.g., 96-well plates) |

| 4-methylumbelliferone | Fluorogenic (Fluorescence) | Soluble | High sensitivity | Homogeneous assays, high-throughput screening |

| 5-bromo-4-chloro-3-indole | Chromogenic (Color) | Insoluble | Intense color, widely used | Microbiological screening, Western blot |

Integration with "Omics" Technologies for Systems Biology Approaches

Systems biology aims to understand the complexity of entire biological systems through the integration of multiple data layers, or "omics" (genomics, proteomics, metabolomics). nih.gov While chromogenic substrates are traditionally used for qualitative or semi-quantitative "yes/no" answers, their future lies in generating precise quantitative data that can be integrated into complex systems biology models.

The enzymatic activity of β-galactosidase, as measured by the turnover of this compound, can serve as a functional readout of a specific metabolic state. This data can be correlated with proteomic data (the abundance of the β-galactosidase enzyme) and transcriptomic data (the expression level of the corresponding gene, e.g., lacZ). mdpi.com Such an integrated approach allows researchers to build more comprehensive models of cellular regulation, for instance, in response to environmental stressors or during host-pathogen interactions. nih.gov

A key research direction is the development of high-throughput, automated imaging and analysis platforms capable of precisely quantifying the rate of chromophore production from thousands of individual microbial colonies or cells. This quantitative phenotypic data can then be fed into computational models to understand population heterogeneity and the dynamics of gene expression.

Novel Applications in Non-Mammalian Biological Systems (e.g., bacterial, plant enzymes)

While the detection of bacterial β-galactosidase (e.g., in E. coli) is a primary application, the substrate's utility is expanding to a broader range of non-mammalian organisms. There is growing interest in characterizing the vast enzymatic diversity in bacteria, archaea, and plants.

Bacterial Systems: Beyond simple identification, there is potential to use a panel of chromogenic substrates, including this compound, to "fingerprint" complex microbial communities. Different species and even strains can exhibit varying levels of glycosidase activities, and these patterns could serve as a rapid, culture-based method for profiling microbiomes from soil, water, or the gut. mdpi.com For example, screening lactic acid bacteria from dairy sources for β-galactosidase activity is crucial for developing lactose-free products. mdpi.com

Plant Systems: Plants possess a wide array of glycosidases involved in processes like cell wall modification, defense against pathogens, and hormone regulation. nih.gov Applying this compound and other glycoside substrates to plant extracts or tissues could become a valuable tool for screening new enzymatic activities. This could lead to the discovery of novel enzymes with industrial potential, for instance, in biofuel production or food processing.

Computational Modeling and In Silico Approaches for Substrate Design

The future of substrate development will be heavily influenced by computational chemistry and in silico modeling. Rather than relying solely on traditional synthesis and screening, researchers can now design and evaluate novel substrates virtually before committing to laboratory work.

Starting with the known structure of this compound and the active site of a target β-galactosidase, computational models can predict how modifications to the naphthol aglycone or the glycosidic linkage would affect binding affinity and turnover rate. This opens the door to creating a new generation of "smart" substrates with tailored properties:

Enhanced Sensitivity: Modifying the electronic properties of the naphthol ring system to increase the molar absorptivity of the resulting chromophore.

Shifted Wavelengths: Designing derivatives that produce colors in different parts of the spectrum (e.g., blue, green, yellow), enabling multiplexed assays where several enzyme activities are measured simultaneously.

Improved Specificity: Altering the substrate structure to be preferentially hydrolyzed by a specific β-galactosidase isozyme, even in the presence of others.

Table 2: Hypothetical In Silico Design Strategy for a Novel Naphthol-Based Substrate

| Design Parameter | Computational Approach | Desired Outcome | Example Modification |

| Binding Affinity | Molecular Docking Simulation | Increased fit within enzyme active site | Add a hydroxyl or methoxy (B1213986) group to the naphthol ring |

| Reaction Rate | Quantum Mechanics/Molecular Mechanics (QM/MM) | Lowered activation energy for hydrolysis | Modify the anomeric carbon linkage |

| Color of Product | Time-Dependent Density Functional Theory (TD-DFT) | Shift in absorption maximum (λmax) | Introduce electron-withdrawing/donating groups |

| Solubility | Calculation of LogP/LogS | Optimized for aqueous or membrane environments | Add polar (e.g., sulfonate) or non-polar (e.g., alkyl) groups |

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2-(β-D-Galactosidoxy)naphthol AS-LC for experimental design?

- Methodological Answer : Key properties include molecular weight (519.928 g/mol), density (1.487 g/cm³), and boiling point (703.9°C at 760 mmHg) . The molecular formula (C₂₅H₂₆ClNO₉) indicates a galactosidase-cleavable naphthol derivative, critical for enzymatic assays. Stability under varying pH and temperature should be verified via spectrophotometric analysis (e.g., UV-Vis at λmax for naphthol derivatives). Use HPLC to confirm purity (>98%) and structural integrity before experiments .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Classified as WGK 3 (Germany) with moderate environmental hazard, it requires storage at -20°C in airtight, light-protected containers to prevent hydrolysis of the galactosidic bond . Use PPE (gloves, N95 respirators, eyeshields) during handling due to potential toxicity . Conduct risk assessments using Safety Data Sheets (SDS) and monitor workplace exposure limits (e.g., OSHA/NIOSH guidelines).

Q. What are the primary applications of this compound in enzymatic assays?

- Methodological Answer : As a β-galactosidase substrate, the galactosidic bond cleavage releases naphthol AS-LC, which can form colored or fluorescent products when coupled with diazonium salts (e.g., Fast Red TR). Optimize reaction conditions by varying enzyme concentration (0.1–10 U/mL) and substrate concentration (0.1–5 mM) in phosphate buffer (pH 6.0–7.5) . Include negative controls (e.g., enzyme-free reactions) to confirm specificity.

Advanced Research Questions

Q. How to design kinetic experiments to study its role as a β-galactosidase substrate?

- Methodological Answer : Use Michaelis-Menten kinetics with varying substrate concentrations (0.05–5×Km) and fixed enzyme levels. Measure initial reaction rates via spectrophotometry (e.g., absorbance at 540 nm for naphthol-Fast Red complexes). Fit data to the Hill equation if cooperativity is observed. For inhibition studies, pre-incubate enzyme with potential inhibitors (e.g., galactose analogs) and analyze using Lineweaver-Burk plots to distinguish competitive/uncompetitive mechanisms .

Q. Which analytical techniques are suitable for characterizing its stability under experimental conditions?

- Methodological Answer :

- HPLC-MS : Monitor degradation products (e.g., free naphthol AS-LC) using a C18 column and acetonitrile/water gradient .

- NMR : Track structural changes (e.g., galactosidic bond hydrolysis) via ¹H/¹³C spectra in deuterated DMSO .

- Accelerated Stability Testing : Incubate at 25°C/60% RH for 4 weeks and compare degradation kinetics to refrigerated samples .

Q. How to resolve contradictions in inhibition mechanisms observed in β-galactosidase studies?

- Methodological Answer : If uncompetitive inhibition (E•PAP•naphthol complex) conflicts with competitive data, perform double-inhibition experiments with PAP (3'-phosphoadenosine-5'-phosphosulfate) and naphthol derivatives. Use global fitting of kinetic data to discriminate between ordered (ping-pong) and random mechanisms. Validate with isotopic labeling (e.g., ³⁵S-PAPS) to trace intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.